2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid
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Overview
Description
2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid is a complex organic compound that features a pyrimidine ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-amino-3-(5-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid: Contains a methyl group instead of an ethyl group, which can influence its chemical properties.
Uniqueness
The presence of the ethyl group in 2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique structural feature may contribute to its specific interactions with molecular targets and its overall effectiveness in various applications .
Properties
CAS No. |
3310-31-4 |
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Molecular Formula |
C9H13N3O3S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O3S/c1-2-4-6(3-5(10)8(14)15)11-9(16)12-7(4)13/h5H,2-3,10H2,1H3,(H,14,15)(H2,11,12,13,16) |
InChI Key |
ZXPMLXWGQGYBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=S)NC1=O)CC(C(=O)O)N |
Origin of Product |
United States |
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